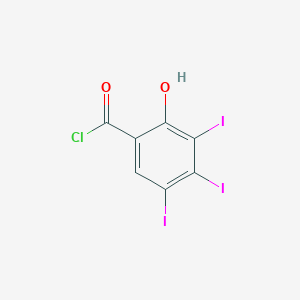
2-Hydroxy-3,4,5-triiodobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,4,5-triiodobenzoyl chloride is an organic compound with the molecular formula C7H2ClI3O It is a derivative of benzoic acid, where three iodine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically involves the iodination of 2-hydroxybenzoic acid followed by chlorination. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The chlorination step involves the reaction of the iodinated product with thionyl chloride (SOCl2) under reflux conditions to yield the desired benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,4,5-triiodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form biaryl or diaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, ethanol, or thiolates under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Biaryl and Diaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,4,5-triiodobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloride group.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,4,5-triiodobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, thereby affecting their function. The compound’s iodine atoms also contribute to its radiopacity, making it useful in imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Triiodobenzoic acid
- 2,4,6-Triiodophenol
- 3,5-Diiodosalicylic acid
Uniqueness
2-Hydroxy-3,4,5-triiodobenzoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups
Propiedades
Número CAS |
79543-51-4 |
|---|---|
Fórmula molecular |
C7H2ClI3O2 |
Peso molecular |
534.25 g/mol |
Nombre IUPAC |
2-hydroxy-3,4,5-triiodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |
Clave InChI |
GPLZGMJYXHSTRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


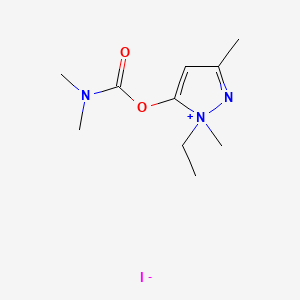
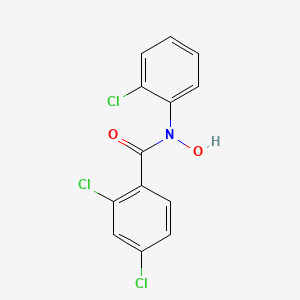

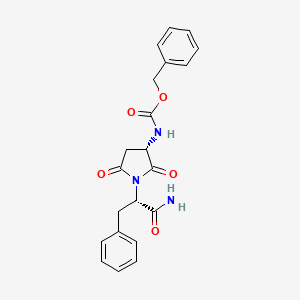
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)


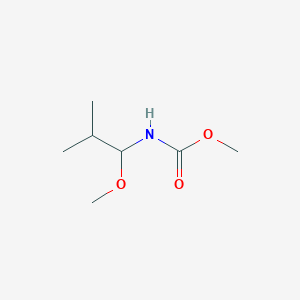
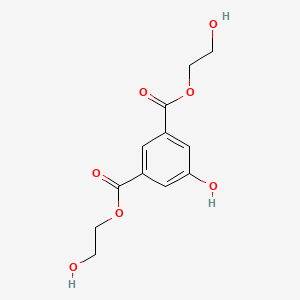

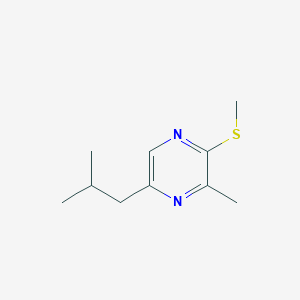
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
